N-(5-amino-2-methylphenyl)acetamide
Description
Significance and Research Context of Acetamide (B32628) Derivatives
Acetamide derivatives are a class of organic compounds that feature prominently in medicinal chemistry and drug development. archivepp.com Their versatile chemical nature allows for a wide range of structural modifications, which in turn can lead to a diverse spectrum of biological activities. nih.gov These derivatives are recognized as important scaffolds that are frequently found in small-molecule drugs. galaxypub.co
The significance of acetamide derivatives in research is underscored by their broad array of reported pharmacological activities, which include:
Anti-inflammatory effects: Many acetamide derivatives have been developed as selective COX-II inhibitors to treat inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comgalaxypub.coarchivepp.com
Anticancer properties: Certain N-substituted acetamides have demonstrated the ability to inhibit enzymes linked to cancer, and some derivatives have shown notable anti-cancer activity against various cell lines. nih.govpatsnap.com
Antimicrobial and antifungal activities: Researchers have explored the potential of acetamide analogs for their effectiveness against bacteria and fungi. nih.govpatsnap.com
Analgesic and antipyretic properties: A well-known example of an acetamide derivative is paracetamol, which is widely used for its pain-relieving and fever-reducing effects. nih.gov
Antiviral and anti-HIV activity: Some derivatives have been investigated for their ability to inhibit the replication of viruses, including HIV. nih.govpatsnap.com
Furthermore, the acetamide moiety is often incorporated into prodrugs to enhance pharmacokinetic parameters, improve chemical properties, or modify sensory qualities. archivepp.comarchivepp.com The ability of the amide group to form hydrogen bonds is a key factor in its interaction with biological molecules like enzymes and proteins. patsnap.com
Table 1: Reported Biological Activities of Acetamide Derivatives
| Biological Activity | Research Context | Reference |
|---|---|---|
| Anti-inflammatory | Development of selective COX-II inhibitors. | archivepp.comgalaxypub.coarchivepp.com |
| Anticancer | Inhibition of cancer-related enzymes and activity against cancer cell lines. | nih.govpatsnap.com |
| Antimicrobial | Investigation against various bacterial strains. | nih.govpatsnap.com |
| Antiviral | Inhibition of viral replication, including HIV. | nih.govpatsnap.com |
| Analgesic | Use as pain-relieving agents. | nih.gov |
| Enzyme Inhibition | Modulation of enzyme activity for therapeutic purposes. | patsnap.com |
Rationale for Focused Investigation of N-(5-amino-2-methylphenyl)acetamide
The focused investigation of this compound stems from its potential as a versatile building block in the synthesis of more complex molecules with desired biological activities. The rationale for its study is rooted in its specific chemical structure, which possesses key functional groups that are advantageous for chemical synthesis and biological interactions.
The core structure of this compound provides a foundation for the development of new chemical entities. Its amino group can readily participate in various chemical reactions, allowing for the attachment of different molecular fragments to create a library of new compounds. This makes it a valuable intermediate in the synthesis of novel therapeutic agents.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H12N2O | uni.lu |
| Molecular Weight | 164.208 g/mol | epa.gov |
| Monoisotopic Mass | 164.094963 g/mol | uni.lu |
| InChIKey | UAZGSMMESOKKQZ-UHFFFAOYSA-N | uni.lu |
Overview of Current Research Landscape and Emerging Trends
The current research landscape for compounds like this compound is characterized by a continued focus on the discovery and development of new therapeutic agents. A significant trend in this area is the use of such foundational molecules to synthesize novel derivatives with enhanced or specific biological activities.
Research efforts are often directed towards the following areas:
Synthesis of Novel Derivatives: A primary trend is the chemical modification of the this compound scaffold to explore new chemical space and generate compounds with improved properties. This includes the synthesis of derivatives with potential applications as antimicrobial or anticancer agents.
Biological Screening: Newly synthesized derivatives undergo extensive biological screening to evaluate their efficacy in various assays. For instance, studies on related acetamide structures have explored their potential as antimalarial agents by examining their activity against parasites. acs.org
Structure-Activity Relationship (SAR) Studies: A key aspect of current research involves elucidating the relationship between the chemical structure of these derivatives and their biological activity. This helps in understanding which molecular features are crucial for their therapeutic effects and guides the design of more potent and selective compounds.
Enzyme Inhibition Studies: A growing area of interest is the investigation of acetamide derivatives as enzyme inhibitors. Research on similar molecules has shown their potential to selectively inhibit specific enzymes, which is a promising strategy for treating various diseases, including cancer and neurological disorders. nih.gov
Computational and In Silico Modeling: An emerging trend is the use of computational tools and in silico modeling to predict the binding modes of these compounds with their biological targets. This approach can help in understanding the mechanism of action and in prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGSMMESOKKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063882 | |
| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-30-0 | |
| Record name | 2-Acetylamino-4-aminotoluene | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Acetylamino-4-aminotoluene | |
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| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
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| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
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| Record name | 5'-amino-2'-methylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-ACETYLAMINO-4-AMINOTOLUENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXF5Z5A955 | |
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Synthetic Methodologies and Chemical Transformations
Synthetic Strategies for N-(5-amino-2-methylphenyl)acetamide and Related Structural Motifs
The synthesis of this compound and similar structures is primarily achieved through well-established amidation reactions, with significant research focused on optimizing these processes for efficiency, yield, and environmental sustainability.
Precursor Chemistry and Reaction Pathways in Acetamide (B32628) Synthesis
The principal pathway to this compound involves the acetylation of a suitable diamine precursor. The most direct precursor is 2-methylbenzene-1,5-diamine . In this reaction, the more nucleophilic amino group at the 5-position selectively attacks an acetylating agent.
A common alternative strategy begins with a nitro-substituted precursor, 2-methyl-5-nitroaniline . This compound is first acetylated to form N-(2-methyl-5-nitrophenyl)acetamide . The nitro group is then subsequently reduced to an amino group to yield the final product. google.com This two-step approach is often preferred as it can prevent di-acetylation and other side reactions that might occur with the diamine precursor.
The core reaction in these syntheses is nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group to form the stable amide bond.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 2-methylbenzene-1,5-diamine | C₇H₁₀N₂ | Direct diamine precursor for acetylation. |
| 2-methyl-5-nitroaniline | C₇H₈N₂O₂ | Starting material for the nitro-reduction pathway. |
Catalytic Approaches and Reaction Condition Optimization
To enhance the efficiency of acetamide synthesis, various catalytic systems have been developed. While simple acetylations can proceed without a catalyst, particularly with reactive agents like acetyl chloride or acetic anhydride (B1165640), catalysts can offer milder reaction conditions and improved yields.
For the acetylation of amines, several catalysts have proven effective:
Phosphomolybdic acid (PMA) can catalyze the acetylation of amines with acetic anhydride efficiently at room temperature under solvent-free conditions. organic-chemistry.org
Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) and Silver triflate (AgOTf) are also effective catalysts for the acetylation of amines and other functional groups. organic-chemistry.org
In the context of the nitro-reduction pathway for synthesizing this compound, catalytic hydrogenation is a critical step.
Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. google.com The reduction can be carried out using hydrogen gas (H₂), or through transfer hydrogenation with sources like formic acid or ammonium (B1175870) formate (B1220265). google.com A patent describes a method using Pd-C with ammonium formate and/or formic acid in an ester solvent, achieving high yield (>90%) and purity (>99.5%). google.com
Optimization of reaction conditions often involves exploring different solvents, temperatures, and reactant ratios. For instance, in the alkylation of related N-phenylacetamides, polar solvents like DMSO were found to increase reactivity, and the use of phase-transfer catalysts has also been investigated to improve reaction outcomes. researchgate.netsemanticscholar.org
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. archivepp.com For the synthesis of acetamides, this includes several approaches:
Solvent-Free Synthesis : One of the most effective green strategies is the elimination of volatile organic solvents. The direct reaction of anilines with acetic anhydride can be performed neat, often requiring no external heating and simplifying purification. scielo.br
Use of Greener Solvents : When a solvent is necessary, water is an ideal choice. archivepp.comfigshare.com Research has demonstrated the feasibility of conducting amide bond formation in aqueous media.
Alternative Energy Sources : Microwave and ultrasound irradiation have been employed to accelerate reactions, often leading to shorter reaction times and higher yields with reduced energy consumption compared to conventional heating. archivepp.com
Catalytic Innovations : The development of eco-friendly and reusable catalysts is a cornerstone of green synthesis. figshare.comresearchgate.net This includes using non-toxic metals or metal-free catalysts.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Electrochemical methods, such as the direct synthesis of acetamide from CO₂ and N₂, represent a frontier in green chemistry, aiming for high atom economy by using simple, abundant feedstocks. nih.govacs.orgacs.org
Table 2: Green Chemistry Approaches in Acetamide Synthesis
| Principle | Application Example | Reference |
|---|---|---|
| Solvent-Free Conditions | Direct reaction of anilines with acetic anhydride without solvent. | scielo.br |
| Use of Water as Solvent | Performing amide synthesis in aqueous media. | archivepp.comfigshare.com |
| Energy Efficiency | Use of microwave or ultrasound to accelerate reactions. | archivepp.com |
Chemical Reactivity and Functional Group Interconversions of the Phenylacetamide Core
The this compound molecule possesses two key functional groups—an aromatic amino group and an acetamide group—that dictate its chemical reactivity. These sites allow for a variety of chemical transformations.
Oxidation Reactions and Characterization of Oxidized Products
The primary site for oxidation on the this compound molecule is the free amino group on the phenyl ring. This group is susceptible to attack by various oxidizing agents.
Formation of Nitroso and Nitro Derivatives : Mild oxidation can convert the primary amino group into a nitroso (–NO) group, while stronger oxidation can lead to the formation of a nitro (–NO₂) group. Common reagents for such transformations include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Azo Coupling : Aromatic amines are precursors to azo compounds. In the presence of a diazonium salt, the amino group can undergo azo coupling reactions. Conversely, the reductive cleavage of an azo bond is a known metabolic pathway for azo dyes, which results in the formation of aromatic amines. industrialchemicals.gov.au
The acetamide group is generally stable to oxidation, but under harsh conditions, the benzylic methyl group could potentially be oxidized. Characterization of the oxidized products would typically involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structural changes, such as the appearance of new signals corresponding to the nitro group or shifts in the aromatic proton signals.
Reduction Pathways Leading to Amine Derivatives
Reduction reactions primarily target the acetamide functional group.
Reduction of the Acetamide Group : The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (–CH₂–), converting the acetamide into a secondary amine. This transformation effectively changes this compound into N¹-ethyl-2-methylbenzene-1,5-diamine . Powerful reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being a common choice. Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of a catalyst.
This functional group interconversion is significant as it transforms the neutral amide into a more basic secondary amine, which can profoundly alter the chemical and biological properties of the molecule.
Table 3: Summary of Chemical Transformations
| Reaction Type | Target Functional Group | Reagents/Conditions | Product Type |
|---|---|---|---|
| Oxidation | Aromatic Amino Group | H₂O₂, m-CPBA | Nitroso or Nitro derivative |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound contains three activating substituents: a primary amino group (-NH2) at C5, an acetamido group (-NHCOCH3) at C1, and a methyl group (-CH3) at C2. The amino group is a powerful ortho, para-director, strongly activating the C4 and C6 positions. The acetamido group is also an ortho, para-director, further activating the C4 and C6 positions. The methyl group provides additional, though weaker, activation at the C3 and C5 positions. The confluence of these directing effects makes the C4 and C6 positions the most probable sites for electrophilic attack.
Standard electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation, are applicable to this molecule. google.com
Nitration
The nitration of acetanilide (B955) derivatives is a well-studied reaction. For the related compound N-(2-methylphenyl)acetamide, nitration with a mixture of nitric acid and sulfuric acid yields a mixture of products. The main products are the 4-nitro and 5-nitro substituted isomers, demonstrating the directing influence of both the acetamido and methyl groups. ulisboa.pt In the case of this compound, the presence of the highly activating amino group at the C5 position would predominantly direct the incoming nitro group to the C4 and C6 positions. To achieve selective nitration, the more reactive amino group would typically be protected first. However, direct nitration would likely lead to a mixture of isomers and potential oxidation.
Halogenation
Electrophilic halogenation, such as bromination or chlorination, is expected to occur readily on the activated ring. Using reagents like bromine in acetic acid or N-bromosuccinimide, substitution is anticipated at the C4 and C6 positions due to the strong directing influence of the amino and acetamido groups. Similarly, electrophilic fluorination using N-F type reagents like Selectfluor® is a viable method for introducing fluorine onto the aromatic ring, with a general preference for substitution at the positions ortho to the acetamido group. researchgate.net
Sulfonation
Sulfonation can be achieved using reagents such as fuming sulfuric acid (H2SO4/SO3) or chlorosulfonic acid (ClSO3H). google.com The reaction introduces a sulfonic acid (-SO3H) group onto the phenyl ring. As with other electrophilic substitutions on this molecule, the C4 and C6 positions are the most likely sites of reaction, leading to the formation of aminosulfonic acid derivatives.
Interactive Data Table: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) | Reference |
| Nitration | HNO₃ / H₂SO₄ | N-(5-amino-2-methyl-4-nitrophenyl)acetamide and/or N-(5-amino-2-methyl-6-nitrophenyl)acetamide | ulisboa.pt |
| Halogenation | Br₂ / CH₃COOH | N-(4-bromo-5-amino-2-methylphenyl)acetamide | N/A |
| Halogenation | Selectfluor® | N-(5-amino-4-fluoro-2-methylphenyl)acetamide | researchgate.net |
| Sulfonation | Fuming H₂SO₄ | 4-amino-5-acetamido-2-methylbenzenesulfonic acid | google.com |
Derivatization through Amino and Amide Group Modifications
The presence of both a primary aromatic amine and a secondary amide group provides this compound with multiple reaction sites for derivatization.
Amino Group Modifications
The primary amino group at the C5 position is a key site for a variety of chemical transformations.
Acylation: The amino group can readily react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding diamide. For instance, reaction with acetyl chloride would yield N,N'-(4-methyl-1,3-phenylene)diacetamide.
Alkylation: N-alkylation of the primary amino group can be achieved using alkyl halides. More advanced methods, such as reductive amination with aldehydes or ketones, can also be employed to introduce a wide range of alkyl substituents. A general method for N-monomethylation involves protection of the amine as an acetamide, followed by methylation and subsequent hydrolysis. researchgate.net
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. google.com This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides (Cl, Br), cyano, or hydroxyl groups, or azo coupling reactions to form azo dyes. beilstein-journals.orgsapub.org
Amide Group Modifications
The acetamido group at C1 can also be chemically transformed, typically under more forcing conditions than the primary amino group.
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the parent amine, 4-amino-2-methylaniline (2,5-diaminotoluene). google.com This reaction is essentially the reverse of the final step in one of its common synthetic routes.
Reduction: The amide carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the acetamido group into an ethylamino group, yielding N1-ethyl-2-methylbenzene-1,4-diamine.
Interactive Data Table: Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product | Reference |
| Amino Group | Acylation | Acetic Anhydride | N,N'-(4-methyl-1,3-phenylene)diacetamide | |
| Amino Group | Diazotization | NaNO₂ / HCl | [4-acetamido-2-methylphenyl]diazonium chloride | google.com |
| Amide Group | Hydrolysis | H₃O⁺ or OH⁻ | 4-amino-2-methylaniline | google.com |
| Amide Group | Reduction | LiAlH₄ | N1-ethyl-2-methylbenzene-1,4-diamine |
Advanced Structural Elucidation and Computational Analysis
Spectroscopic Characterization Techniques for Comprehensive Structural Assignment
Spectroscopic methods are indispensable tools for elucidating the intricate structural details of molecules like N-(5-amino-2-methylphenyl)acetamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic connectivity, functional groups, and electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for defining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures. For instance, in related acetamide (B32628) derivatives, the protons of the methyl group on the phenyl ring and the acetyl group would likely appear as singlets in the 1H NMR spectrum. The aromatic protons would exhibit complex splitting patterns due to their coupling with each other. In 13C NMR, distinct signals would be observed for each unique carbon atom, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the amide group.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational Modes and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands are expected. For example, a related compound, N-(2-Methyl-5-nitrophenyl)acetamide, shows an N-H stretching vibration around 3100.9 cm⁻¹ and a strong carbonyl (C=O) stretch at 1722.4 cm⁻¹. Similar acetamides also exhibit a characteristic amide C=O stretch in the range of 1650–1700 cm⁻¹.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show strong absorption in the UV region due to π-π* transitions of the benzene (B151609) ring. The presence of amino and acetamido groups can influence the position and intensity of these absorption bands.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound is 164.094963 g/mol . epa.gov High-resolution mass spectrometry (HR-MS) can confirm this exact mass. In a mass spectrum, the molecule would produce a molecular ion peak ([M]+) and several fragment ions resulting from the cleavage of specific bonds. Predicted collision cross-section values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 165.10224 | 134.7 |
| [M+Na]+ | 187.08418 | 142.4 |
| [M-H]- | 163.08768 | 138.6 |
| [M+NH4]+ | 182.12878 | 155.0 |
| [M+K]+ | 203.05812 | 140.5 |
| [M+H-H2O]+ | 147.09222 | 128.8 |
| [M+HCOO]- | 209.09316 | 160.1 |
| [M+CH3COO]- | 223.10881 | 184.1 |
| [M+Na-2H]- | 185.06963 | 139.7 |
| [M]+ | 164.09441 | 132.9 |
| [M]- | 164.09551 | 132.9 |
Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound (C9H12N2O), the calculated elemental composition would be approximately 65.83% Carbon, 7.37% Hydrogen, 17.06% Nitrogen, and 9.74% Oxygen. Experimental data from elemental analysis is used to verify the empirical formula of the synthesized compound. For instance, in the synthesis of related compounds, elemental analysis is routinely used to confirm the successful formation of the target molecule. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
Hydrogen Bonding Networks and Supramolecular Assembly
Hydrogen bonds are the principal drivers of the supramolecular assembly in the analogue. The structure features prominent N—H···O and N—H···N hydrogen bonds that link the molecules together. iucr.orgiucr.orgresearchgate.net Specifically, inversion-related pairs of N—H···O and N—H···N hydrogen bonds create chains of molecules. iucr.org These chains are further interconnected into layers by additional N—H···O hydrogen bonds, resulting in a robust, layered supramolecular architecture. iucr.org
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1B···O1 | 0.91 | 2.13 | 3.0284 (19) | 171 |
| N2—H2A···N1 | 0.91 | 2.22 | 3.102 (2) | 163 |
| N4—H4···O1 | 0.88 | 2.15 | 3.004 (2) | 163 |
| Data derived from the crystallographic study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. |
Density Functional Theory (DFT) and Quantum Chemical Calculations
To complement experimental data, Density Functional Theory (DFT) calculations are employed to investigate the molecular geometry and electronic properties.
Geometry Optimization and Electronic Structure Prediction
DFT calculations performed at the B3LYP/6–311G(d,p) level of theory have been used to optimize the molecular structure of the analogue. iucr.orgiucr.orgresearchgate.net The results of these calculations are then compared with the experimental data obtained from X-ray crystallography to validate the computational model. iucr.orgiucr.org Such studies confirm that the molecule adopts an angular conformation. iucr.orgiucr.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. For the analogue, the HOMO and LUMO are localized across the plane of the entire molecule. iucr.orgiucr.org The energy gap (ΔE) between these orbitals is a key indicator of chemical reactivity. iucr.org A smaller energy gap generally implies higher reactivity.
| Parameter | Energy (eV) |
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
| Calculated values for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide using DFT at the B3LYP/6–311G(d,p) level. iucr.orgiucr.orgresearchgate.net |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that contribute to the crystal packing. For the studied analogue, this analysis indicates that H···H contacts are the most significant, accounting for over half of all interactions. iucr.orgiucr.orgresearchgate.net
The relative contributions of different intermolecular contacts to the Hirshfeld surface are detailed below:
| Intermolecular Contact | Contribution (%) |
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
| Data from Hirshfeld surface analysis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. iucr.orgiucr.orgresearchgate.net |
These percentages highlight the prevalence of van der Waals forces (H···H and H···C contacts) and hydrogen bonding (H···N and H···O contacts) in stabilizing the crystal lattice. iucr.orgiucr.orgresearchgate.net
Prediction of Reactivity Descriptors and Reaction Pathway Energetics
The data from FMO analysis, such as the HOMO-LUMO energy gap, serves as a crucial reactivity descriptor. The calculated gap of 5.0452 eV for the analogue suggests a molecule with considerable kinetic stability. iucr.org This information is fundamental for predicting how the molecule will behave in chemical reactions. Further computational studies could model reaction pathway energetics, identifying the most likely sites for electrophilic or nucleophilic attack and predicting the transition states and energy barriers for various potential reactions.
In Silico Modeling, Molecular Docking, and Molecular Dynamics Simulations
In silico methodologies, including molecular modeling, docking, and molecular dynamics simulations, are powerful computational tools for predicting and analyzing the interactions between a small molecule like this compound and biological macromolecules. These techniques provide insights into the binding affinities and modes of interaction, which are crucial for drug discovery and design. While specific, in-depth simulation studies exclusively on this compound are not extensively detailed in the public domain, the methodologies are well-established. The following sections describe the application of these computational approaches to acetamide derivatives, which can be extrapolated to understand the potential interactions of this compound.
Molecular Docking:
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is instrumental in virtual screening and for understanding the structural basis of a ligand's activity. In studies involving acetamide derivatives, molecular docking is frequently employed to predict binding affinities and interaction patterns with specific biological targets. For instance, in the design of new imatinib (B729) analogues, molecular docking was utilized to predict the binding scores and interactions of the synthesized compounds with their target kinase. The GOLD (Genetic Optimisation for Ligand Docking) software is one such tool used for this purpose, which helps in identifying the binding sites and predicting the ligand-protein interactions. Similarly, other acetamide derivatives have been studied using tools like AutoDock Vina within PyRx software to determine their binding affinity towards anti-cancer targets. ijpsr.com
The process typically involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand's structure is energy-minimized to achieve a stable conformation. The binding site on the protein is defined, and the docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring them based on a defined scoring function. The results provide insights into the binding energy (often expressed in kcal/mol) and the specific amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic interactions.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering a more detailed understanding of the stability of the binding and the conformational changes that may occur. Following molecular docking, the most promising ligand-protein complex is often subjected to MD simulations. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For acetamide-based compounds, MD simulations are used to validate the docking results and to assess the stability of the ligand-protein interactions. For example, MD simulations have been used to understand the time-dependent interactions of potent phenylacetamide derivatives with their target enzymes. nih.gov The simulations are typically run for several nanoseconds to observe the dynamic behavior of the complex in a simulated physiological environment. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and other interactions throughout the simulation. The NAMD 2.73b package is one of the tools used for carrying out such simulations. rsc.org
The following interactive data table summarizes the typical software, targets, and key findings from representative in silico studies on acetamide derivatives, which would be analogous to a study on this compound.
Interactive Data Table: Representative In Silico Study Parameters for Acetamide Derivatives
| Parameter | Molecular Docking | Molecular Dynamics |
| Software | GOLD, AutoDock Vina, PyRx | NAMD, AMBER, GROMACS |
| Typical Target | Tyrosine Kinases, MAO-A | Ligand-Protein Complex |
| Key Analysis | Binding Energy (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions | RMSD, RMSF, Hydrogen Bond Occupancy, Conformational Changes |
| Example Finding | Identification of key interacting amino acid residues in the active site. | Confirmation of stable binding of the ligand over the simulation time. |
Biological Activities and Mechanistic Investigations
In Vitro and In Vivo Biological Activity Screening Methodologies
The biological evaluation of compounds derived from N-(5-amino-2-methylphenyl)acetamide employs a variety of established in vitro and in vivo screening methods. In vitro assays are fundamental in the initial stages of research, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds. These assays are typically conducted in a controlled laboratory setting, using isolated cells, proteins, or microorganisms.
In vivo studies, on the other hand, are conducted in living organisms, such as mice or rats, to evaluate the efficacy, and pharmacokinetic properties of a compound in a more complex biological system. These studies are crucial for understanding how a compound behaves within a whole organism and are a critical step in the drug development process.
Antimicrobial Activity Studies Against Clinically Relevant Strains
Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections. Standard methods such as the broth microdilution method are commonly used to determine the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
One study synthesized a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the N-(2-methylphenyl)acetamide moiety. researchgate.net These compounds were screened for their antibacterial activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net The results indicated that some of these derivatives exhibited moderate inhibitory activity, particularly against the Gram-negative bacteria. researchgate.net For instance, the derivative 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) was identified as a potent inhibitor against several strains. researchgate.netbioline.org.br
Another novel derivative, N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide, also known as MADAM-6, has demonstrated notable antibacterial and antifungal properties. smolecule.com It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as promising antifungal activity against Candida albicans and Cryptococcus neoformans. smolecule.com
Anticancer Activity against various Human Cancer Cell Lines
The potential of this compound derivatives as anticancer agents has been explored through in vitro screening against a variety of human cancer cell lines. A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and is used to assess cell viability and proliferation.
Research has shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, a derivative of this compound, identified as NSC 677251 (N-(5-((2,6-Dihydroxy-4-pyrimidinyl)amino)-2-methylphenyl)acetamide), has been shown to inhibit the growth of cancer cell lines derived from breast, lung, and colon tumors. smolecule.com Another derivative, 2-(cyclopropylamino)-N-(5-iodo-2-methylphenyl)acetamide (CPIAMA), has been reported to exhibit antitumor activity against various cancer cell lines, including human colon cancer cells, and can induce apoptosis in human leukemia cells. smolecule.com
Furthermore, some isoxazole (B147169) derivatives of acetamide (B32628) have been evaluated for their antiproliferative effects. Compounds 18, 19, and 25 from one such study demonstrated anticancer activity with IC50 values of 5.96 μM against PC-3 (prostate cancer) cells, 7.90 μM against A549 (lung cancer) cells, and 7.71 μM against K-562 (chronic myelogenous leukemia) cells, respectively. epa.gov These compounds were also found to induce apoptosis through the activation of caspase-3. epa.gov
Antiviral Properties and Efficacy Evaluations
The antiviral potential of this compound derivatives has also been a subject of investigation. Screening for antiviral activity often involves cell-based assays where the ability of a compound to inhibit the replication of a specific virus is measured.
A notable example is the derivative NSC 677251, which, in addition to its anticancer properties, has been reported to exhibit antiviral activity against the human immunodeficiency virus (HIV). smolecule.com Another derivative, N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide (MADAM-6), has also shown potent antiviral activity against HIV. smolecule.com Furthermore, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives, which can be considered structurally related to this compound, were synthesized and evaluated for their antiviral activities against the tobacco mosaic virus (TMV). google.com Several of these compounds exhibited good curative effects against TMV in vivo. google.com
Anti-inflammatory and Antioxidant Potential Assessments
The anti-inflammatory and antioxidant potential of acetamide derivatives has been assessed using various in vitro assays. Anti-inflammatory activity is often evaluated by measuring the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. Antioxidant activity can be determined by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to neutralize free radicals.
Studies on some new acetamide derivatives have reported their in vitro anti-inflammatory and antioxidant activities. smolecule.com For instance, a series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives with a 2-(thio)acetamide linker were synthesized and showed potent COX-2 inhibitory activity. nih.gov The most active compound, a triazole derivative, exhibited an IC50 value of 0.04 μM for COX-2 inhibition. nih.gov These compounds also demonstrated significant antioxidant activity by inhibiting nitric oxide (NO) and reactive oxygen species (ROS) production in stimulated macrophages. nih.gov
Insecticidal and Herbicide Activity Profiling
The exploration of this compound derivatives extends to the field of agrochemicals, with studies investigating their insecticidal and herbicidal properties. Bioassays for insecticidal activity typically involve exposing specific insect species to the compounds and measuring the mortality rate. Herbicidal activity is assessed by observing the effect of the compounds on the growth of various weed species.
A series of novel aromatic amide compounds containing N-pyridylpyrazole and 1,3,4-oxadiazole motifs, which are structurally related to this compound, were synthesized and tested for their biological activities. adventbio.com Some of these compounds showed apparent insecticidal activities. For example, compounds 8a and 8e in the study demonstrated a 70% mortality rate against the oriental armyworm, Mythimna separata Walker, at a concentration of 200 mg·L-1. adventbio.com Additionally, some of the synthesized compounds exhibited moderate fungicidal activity against Sclerotinia sclerotiorum and Physalospora piricola. adventbio.com
Central Nervous System (CNS) Activity Assessments, including Antidepressant Effects
The potential effects of this compound derivatives on the central nervous system (CNS) have also been an area of interest. A US patent describes a series of tricyclic nitrogen-containing compounds, which include acetamide derivatives, that exhibit CNS activity. who.int These compounds are suggested to be potentially useful for treating conditions such as schizophrenia, Parkinson's disease, anxiety, and depression. who.int The evaluation of CNS activity often involves in vivo models that assess behavioral changes in animals.
Antiarrhythmic Activity Screening and Cardiac Electrophysiology Studies
Direct experimental data on the antiarrhythmic activity or cardiac electrophysiology of this compound is not extensively documented in current literature. However, the broader class of acetamide derivatives has been investigated for such properties. For instance, derivatives of N-phenylacetamide have been a subject of structure-activity relationship studies to identify features associated with antiarrhythmic effects.
Research into related compounds, such as 2-(diethylamino)-N-(2-methylphenyl)acetamide nitrate, also known as monomecaine, has shown pronounced antiarrhythmic activity. ornl.gov Studies involving the synthesis of various benzylisoquinolines with aminoacetamide side chains have identified compounds with antiarrhythmic effects against chloroform-induced ventricular fibrillation in mice and ventricular arrhythmias in dogs with myocardial infarction. ornl.gov One of the most potent compounds from this series demonstrated greater antiarrhythmic potency and lower toxicity than the standard antiarrhythmic drug, lidocaine. ornl.gov These findings suggest that the acetamide scaffold can be a pharmacophore for antiarrhythmic activity, though specific testing of this compound is required to confirm if it shares these properties.
Furthermore, some small molecules with an acetamide core have been shown to modulate hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are critical for regulating cardiac pacemaker activity. nih.govresearchgate.net For example, cilobradine, which contains an N-(2,3-dimethylphenyl)acetamide moiety, is known to suppress HCN channel activity in sinoatrial node cells. nih.gov The modulation of such ion channels is a key mechanism for many antiarrhythmic drugs. whiterose.ac.uk
Molecular Mechanism of Action Elucidation
The elucidation of the molecular mechanisms of action for this compound is still in a nascent stage. The following sections detail the available information, primarily derived from studies on analogous compounds.
Specific molecular targets for this compound have not been definitively identified. However, research on closely related compounds suggests potential areas of interaction. For example, N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide has been investigated for its capacity to inhibit certain enzymes. smolecule.com The amino group on such compounds is thought to be crucial for forming hydrogen bonds with enzymes and receptors, which can lead to significant alterations in their activity. smolecule.com
Studies on other acetamide derivatives have shown inhibitory activity against various enzymes. For instance, some acetamide derivatives have been synthesized and tested for their enzyme inhibition potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some compounds demonstrating active inhibitory potential. adventbio.com
The structural similarity of this compound to metabolites of other compounds also provides clues to potential molecular interactions. For example, 4-acetylamino-2-aminotoluene, a structural isomer, is a known metabolite of the hepatocarcinogen 2,4-diaminotoluene (B122806) (2,4-DAT). who.intca.govinchem.org The metabolism of 2,4-DAT involves N-acetyl transferases, suggesting that this compound could potentially interact with these enzymes. who.int
Detailed studies on the ligand-target binding interactions and kinetics for this compound are not available in the public domain. Research on related compounds, such as N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, indicates that the amino group is a key feature for forming hydrogen bonds with biological targets like enzymes and receptors. smolecule.com Understanding these interactions is vital for optimizing the pharmacological profile of such compounds. smolecule.com
For enzyme inhibition, kinetic parameters such as K_m and V_max are measured to determine the mode of inhibition. smolecule.com While such studies have been proposed for related molecules, specific data for this compound is lacking.
The ability of this compound to modulate intracellular signaling pathways and cellular processes has not been directly investigated. However, related compounds offer some insights. N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is suggested to have the potential to influence cellular pathways due to its ability to interact with specific molecular targets. smolecule.com
Given that the structural analog, 4-acetylamino-2-aminotoluene, is a metabolite of the carcinogen 2,4-diaminotoluene, it is plausible that this compound could be involved in pathways related to cellular stress and toxicity. who.intca.gov The parent compound, 2,4-diaminotoluene, has been shown to depress the activities of microsomal cytochrome P-450-dependent enzymes and bind irreversibly to hepatic and renal proteins and liver ribosomal RNA. who.int
There is evidence to suggest that aromatic amines, including compounds structurally related to this compound, possess genotoxic, mutagenic, and carcinogenic potential. ontosight.ai
The metabolism of 2,4-dinitrotoluene, another related compound, leads to the formation of various metabolites, including 4-acetylamino-2-aminotoluene. tandfonline.com Some of these metabolites have been shown to be mutagenic in Salmonella typhimurium. tandfonline.com Furthermore, the azoreduction metabolites of Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-, which include 4-aminoacetanilide and 2-amino-p-cresol, have demonstrated genotoxic and mutagenic properties. industrialchemicals.gov.au Specifically, 4-aminoacetanilide was mutagenic in S. typhimurium strain TA98 with metabolic activation and induced chromosomal aberrations in mouse bone marrow cells. industrialchemicals.gov.au The other metabolite, 2-amino-p-cresol, tested positive in S. typhimurium strains TA97 and TA100 and induced forward mutations in mouse lymphoma cells. industrialchemicals.gov.au
The structural isomer of the title compound, 4-acetylamino-2-aminotoluene, has been identified as a mutagenic metabolite of 2,4-diaminotoluene (2,4-DAT) in rats. ca.gov 2,4-DAT itself is classified as a carcinogen and is known to be mutagenic. who.intindustrialchemicals.gov.au The metabolic activation of 2,4-DAT is thought to proceed through N-hydroxylation by cytochrome P450, followed by O-acetylation to form a reactive intermediate. researchgate.net While 2,4-DAT is carcinogenic, its isomer 2,6-diaminotoluene (B122827) has been reported to be non-carcinogenic, and studies have shown that 2,4-DAT induces gene mutations in the liver of transgenic rats, whereas 2,6-DAT does not. researchgate.net
In a comet assay, 4-amino-2-hydroxytoluene, another related compound, induced a clear dose-dependent increase in DNA damage in Chinese hamster V79 cells, whereas its main metabolite, 4-acetylamino-2-hydroxytoluene, did not show a biologically relevant increase in DNA damage. europa.eu This highlights the importance of specific structural features and metabolic pathways in determining the genotoxic potential of these compounds.
The International Agency for Research on Cancer (IARC) has classified some aromatic amines as carcinogenic to humans, underscoring the need for careful handling and assessment of compounds like this compound. ontosight.ai
Table of Genotoxicity Data for Related Compounds
| Compound/Metabolite | Assay | System | Metabolic Activation | Result | Reference |
| 4-Aminoacetanilide | Reverse Mutation | S. typhimurium TA98 | With | Positive | industrialchemicals.gov.au |
| 4-Aminoacetanilide | Chromosomal Aberration | Mouse bone marrow cells | In vivo | Positive | industrialchemicals.gov.au |
| 2-Amino-p-cresol | Reverse Mutation | S. typhimurium TA97, TA100 | Without | Positive | industrialchemicals.gov.au |
| 2-Amino-p-cresol | Forward Mutation | Mouse lymphoma cells (L5178Y) | With and Without | Positive | industrialchemicals.gov.au |
| 4-Amino-2-hydroxytoluene | Comet Assay | Chinese hamster V79 cells | In vitro | Positive | europa.eu |
| 4-Acetylamino-2-hydroxytoluene | Comet Assay | Chinese hamster V79 cells | In vitro | Negative | europa.eu |
| 2,4-Diaminotoluene | Gene Mutation | gpt delta transgenic rat liver | In vivo | Positive | researchgate.net |
| 2,6-Diaminotoluene | Gene Mutation | gpt delta transgenic rat liver | In vivo | Negative | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Derivative Design
Impact of Substituent Modifications on Biological Efficacy and Selectivity
The biological activity of derivatives of N-(5-amino-2-methylphenyl)acetamide can be significantly altered by the introduction of various substituents on the phenyl ring and the acetamide (B32628) moiety. While specific SAR studies on this compound are not extensively documented in publicly available research, general principles from related acetamide series can be extrapolated. For instance, in a series of 2-amino-N-phenylacetamide inhibitors, even minor structural modifications were found to result in a loss of activity, indicating a flat SAR landscape for that particular biological target. nih.gov Conversely, studies on other acetamide derivatives have shown that the presence of electron-withdrawing groups, such as nitro or chloro groups, can enhance antimicrobial activity. researchgate.net
The position of substituents is also critical. For example, in a series of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole (B1194373), a compound with a 2-methylphenyl group was found to be a potent inhibitor of several bacterial strains. uni.lu This highlights the importance of the substitution pattern on the phenyl ring in determining biological efficacy.
| General Substituent Effects on Acetamide Derivatives | Impact on Biological Activity | Reference |
| Electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance antimicrobial activity | researchgate.net |
| 2-methylphenyl group | Potent inhibition of bacterial strains in a specific series | uni.lu |
| Minor structural modifications | Can lead to a loss of activity in some series | nih.gov |
Rational Design and Synthesis of Novel this compound Analogues
The rational design of novel analogues of this compound leverages SAR data to guide the synthesis of compounds with desired biological activities. This often involves the strategic introduction of various chemical moieties.
The incorporation of heterocyclic rings is a common strategy in drug design to modulate physicochemical properties and biological activity. For instance, the synthesis of novel heterocyclic acetamide derivatives has been shown to yield compounds with potential analgesic, anti-inflammatory, and antimicrobial properties. nih.gov The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has also been reported, with some compounds showing notable antibacterial potential. uni.luidrblab.net In one study, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and showed in vitro antimicrobial activity. researchgate.net These examples underscore the potential of incorporating heterocyclic systems into the this compound scaffold to develop new therapeutic agents.
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key tactic in medicinal chemistry to improve potency, selectivity, and metabolic stability. For the acetamide group in this compound, various bioisosteric replacements can be considered. For example, the amide bond can be replaced by a 1,2,4-triazole (B32235), which has been shown to act as a successful bioisostere in other contexts, improving potency and metabolic stability. acs.orgnih.gov Other potential bioisosteres for the amide group include sulfonamides and squaramides. nih.govwalisongo.ac.id The strategic replacement of the amide linkage can lead to new analogues with significantly altered biological profiles.
| Bioisosteric Replacement | Potential Advantage | Reference |
| 1,2,4-Triazole for Amide | Improved potency and metabolic stability | acs.orgnih.gov |
| Sulfonamide for Amide | Altered hydrogen bonding and electronic properties | nih.gov |
| Squaramide for Amide | Acts as a bioisostere for ureas and thioureas | walisongo.ac.id |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of a pharmacophore for a series of active compounds, such as derivatives of this compound, is a critical step in lead optimization. mdpi.com Once a pharmacophore model is developed, it can be used to design new molecules with a higher probability of being active. acs.org For example, a pharmacophore model might consist of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional geometry. nih.govacs.org This model can then guide the modification of the lead compound to better fit the pharmacophoric requirements, thereby enhancing its activity and selectivity. researchgate.net
In Silico Screening and Library Design for Targeted Activity
In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach can significantly accelerate the drug discovery process by identifying promising hit compounds for further experimental testing. researchgate.net For this compound, a virtual library of analogues could be designed by systematically modifying the parent structure with various substituents and functional groups. This library can then be screened against a specific target using techniques like molecular docking, which predicts the binding mode and affinity of a ligand to a receptor. acs.orgresearchgate.net The results of in silico screening can help prioritize the synthesis of a smaller, more focused library of compounds with a higher likelihood of exhibiting the desired biological activity. adventbio.com
Applications in Advanced Materials and Specialized Chemical Fields
Role as Pharmaceutical Intermediates in the Synthesis of Complex Drug Candidates
N-(5-amino-2-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of complex drug candidates. Its bifunctional nature, possessing both a reactive amino group and an acetamido moiety, allows for stepwise and controlled modifications to build intricate molecular architectures. This characteristic is particularly valuable in the development of novel therapeutic agents.
Furthermore, derivatives of this compound have been investigated for a range of pharmacological activities. Studies on related phenoxy acetamide (B32628) derivatives have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. nih.gov The ability to readily modify the core structure of this compound allows medicinal chemists to explore a wide chemical space and optimize the biological activity of lead compounds. For example, the synthesis of novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been achieved through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene, demonstrating the versatility of acetamide derivatives in creating new therapeutic candidates. nih.gov
The table below summarizes key information on the role of this compound and its derivatives as pharmaceutical intermediates.
| Application Area | Specific Role of this compound or its Derivatives | Example Drug Candidate/Target | Reference |
| Anticancer Agents | Intermediate in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Imatinib (B729) | google.com |
| Anti-inflammatory and Analgesic Agents | Scaffold for the synthesis of phenoxy acetamide derivatives | Halogen and nitro-containing phenoxy derivatives | nih.gov |
| Antimicrobial Agents | Core structure for developing novel antimicrobial compounds | Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl) acetamide derivatives | nih.gov |
Applications in the Development of Advanced Dyes and Pigments (Chromophores)
The structural characteristics of this compound make it a valuable precursor in the synthesis of advanced dyes and pigments. The presence of an aromatic ring and amino group provides a chromophoric foundation that can be extended and modified to create molecules with specific color properties.
This compound can be utilized in the production of azo dyes. medchemexpress.com Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis typically involves the diazotization of a primary aromatic amine, such as the amino group in this compound, followed by coupling with a suitable coupling component. The resulting azo compound's color is determined by the specific aromatic systems and substituents involved. For example, the reaction of a diazonium salt with a derivative of this compound can lead to the formation of an azo chromophore. vulcanchem.com
Moreover, this compound and its derivatives are listed as organic pigments, indicating their use in applications where insoluble colorants are required. bldpharm.comcrysdotllc.com These pigments can be incorporated into various materials, including plastics, coatings, and inks, to impart color. The performance of these pigments, such as their lightfastness and thermal stability, is directly related to their molecular structure.
The following table details the application of this compound in the field of dyes and pigments.
| Dye/Pigment Class | Role of this compound | Key Synthetic Step | Potential Application |
| Azo Dyes | Primary aromatic amine precursor | Diazotization and coupling | Textile dyeing, Inks |
| Organic Pigments | Core structural component | Synthesis of insoluble colored compounds | Plastics, Coatings |
Utilization as Research Probes and Biomarkers in Life Sciences and Biomedical Research
In the realm of life sciences and biomedical research, molecules that can act as probes or biomarkers are essential tools for understanding biological processes and diagnosing diseases. While direct evidence for the use of this compound as a research probe or biomarker is limited, its structural motifs are found in compounds with such applications.
The amino and acetamido functionalities on an aromatic ring present in this compound are features often found in fluorescent dyes and probes. medchemexpress.com These molecules can be designed to bind to specific biological targets, such as proteins or nucleic acids, and their fluorescence properties can be used to visualize and quantify these targets in cells and tissues. The potential exists to chemically modify this compound to develop novel probes with tailored specificities and photophysical properties.
Furthermore, metabolites of compounds with similar structures have been investigated as potential biomarkers. For instance, the metabolism of certain azo dyes can lead to the formation of aromatic amines. industrialchemicals.gov.au The detection of these metabolites in biological fluids could potentially serve as a biomarker of exposure to the parent compound. While not a direct application of this compound itself, this illustrates the potential for its derivatives or metabolites to be explored in biomarker discovery. For example, isodityrosine, found in potatoes, is considered a potential biomarker for the consumption of this food. foodb.ca
The table below outlines the potential utilization of this compound in life sciences research.
| Research Area | Potential Application | Underlying Principle | Reference |
| Cellular Imaging | Development of fluorescent probes | The core structure can be modified to create fluorescent molecules that bind to specific biological targets. | medchemexpress.com |
| Biomarker Discovery | Investigation of metabolites as biomarkers of exposure | The metabolic products of derivatives could be detectable in biological samples. | industrialchemicals.gov.aufoodb.ca |
Potential Applications in Polymer Science and Functional Coating Development
The reactivity of this compound also lends itself to potential applications in polymer science and the development of functional coatings. The presence of a primary amino group allows the molecule to be incorporated into polymer chains or grafted onto surfaces to impart specific properties.
This compound can potentially be used as a monomer or a cross-linking agent in the synthesis of various polymers. For example, the amino group can react with compounds such as epoxides or isocyanates to form epoxy resins or polyurethanes, respectively. The resulting polymers would incorporate the aromatic and acetamido functionalities, which could enhance properties like thermal stability, mechanical strength, and adhesion.
In the area of functional coatings, this compound could be used to modify surfaces to introduce specific functionalities. For instance, it could be incorporated into seed coating formulations to potentially enhance yield. google.com The amino group could also be used to attach other functional molecules, such as corrosion inhibitors or antimicrobial agents, to a surface. The development of aniline-based amides through Suzuki cross-coupling reactions for potential use in optoelectronic devices further highlights the utility of such scaffolds in materials science. researchgate.net
The following table summarizes the potential applications of this compound in polymer science and coatings.
| Field | Potential Role | Mechanism of Action | Potential Benefit |
| Polymer Science | Monomer or Cross-linking Agent | Reaction of the amino group with other monomers (e.g., epoxides, isocyanates). | Enhanced thermal stability, mechanical strength, and adhesion of the resulting polymer. |
| Functional Coatings | Surface Modifier | Incorporation into coating formulations or grafting onto surfaces via the amino group. | Introduction of specific functionalities such as improved adhesion or as a platform for attaching other active molecules. |
| Optoelectronics | Precursor for Functional Materials | Synthesis of aniline-based amides with potential nonlinear optical properties. | Development of new materials for optoelectronic devices. |
Environmental Fate and Toxicological Considerations in Research
Biodegradation Pathways and Environmental Persistence Evaluation in Various Compartments (Water, Soil, Sediment)
The breakdown of N-(5-amino-2-methylphenyl)acetamide in the environment is a complex process influenced by the specific conditions of the water, soil, or sediment it enters. In watery environments with oxygen, it is believed that microorganisms are key to its decomposition. A likely first step is the breaking of the acetamide (B32628) bond, which would produce 5-amino-2-methylaniline and acetic acid. This initial transformation is a common fate for similar chemical compounds.
In soil and sediment, the persistence of this compound is affected by a variety of factors. These include the types and numbers of microbes present, the amount of organic matter, the type of soil, its acidity, and temperature. The compound can stick to particles of organic matter and clay, which can make it less available for breakdown by microbes and thus longer-lasting. In environments without oxygen, which are common in deeper soil layers and sediments, the rate of decomposition is typically slower.
Identification and Characterization of Environmental Transformation Products and Metabolites
When this compound breaks down in the environment, it forms various other substances known as transformation products or metabolites. researchgate.net Identifying these is crucial, as they may have their own toxic effects.
A primary and significant transformation product is 5-amino-2-methylaniline , which is formed by the breaking of the amide bond. This resulting aromatic amine is generally more mobile in the soil than the original compound. Further breakdown can lead to the formation of other compounds. It's important to note that under certain conditions, aromatic amines can join together to form larger, more persistent substances. The specific pathways and byproducts can differ based on the microbes and environmental conditions present.
Studies on similar chloroacetanilide herbicides have shown that their metabolites can be widespread in water systems. For example, metolachlor (B1676510) ethanesulfonic acid, a metabolite of metolachlor, has been frequently detected in tile-drained agricultural watersheds. nih.gov Similarly, alachlor (B1666766) ethane (B1197151) sulfonic acid has been found in most samples in some studies, indicating past use of the parent compound, alachlor. nih.gov These findings highlight the importance of studying the metabolites of such compounds to understand their full environmental impact. nih.gov
Assessment of Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioaccumulation is the buildup of a chemical in an organism to levels higher than in the surrounding environment. canada.ca The potential for this compound to bioaccumulate is a key part of its environmental risk assessment. This is often predicted using the chemical's octanol-water partition coefficient (Kow). A high log Kow value generally suggests a greater potential for bioaccumulation in the fatty tissues of organisms.
While specific experimental data on the log Kow for this compound is limited, it is generally expected to have a low to moderate potential for bioaccumulation based on its chemical structure. The ability of an organism to metabolize and excrete the compound also plays a significant role in its bioaccumulation potential. For terrestrial organisms, bioaccumulation can happen through eating contaminated soil or food.
Table 1: Bioaccumulation Potential and Persistence Classification
| Category | Criteria |
|---|---|
| Persistent (P) | Chemical substances that take a very long time to break down in the environment. canada.ca |
| Bioaccumulative (B) | Chemical substances that can be stored in the organs, fat cells, or blood of living organisms and remain for a long time. canada.ca |
This table is based on general principles of environmental toxicology and may not reflect specific data for this compound.
Ecotoxicological Impact Studies on Non-Target Organisms and Ecosystems
Standard tests on aquatic life, such as algae, invertebrates like Daphnia magna, and fish, are used to determine the chemical's toxicity. While specific data for this compound is not widely available, aromatic amines as a chemical class can be toxic to aquatic organisms. The impact on soil organisms is assessed using species like earthworms and various microbes. At a broader level, the chemical could potentially disrupt ecosystem functions like nutrient cycling.
Mechanistic Toxicology Research (excluding dosage and administration)
Mechanistic toxicology aims to understand how a chemical causes harm at the cellular and molecular level. For this compound, a key mechanism of toxicity is likely the binding of its reactive metabolites to essential cellular components like proteins and DNA. This can disrupt cell function and lead to cell death. In vitro studies using cell cultures are a common way to investigate these mechanisms. psu.edu
The metabolism of this compound can lead to the production of reactive oxygen species (ROS), which can cause a state of oxidative stress within cells. nih.gov This can damage lipids, proteins, and DNA. nih.gov Oxidative stress is a known factor in the toxicity of many chemicals. nih.gov Damage to DNA is a particularly serious concern as it can lead to mutations. industrialchemicals.gov.au The genotoxic potential of a chemical, or its ability to damage DNA, can be assessed using various laboratory tests. industrialchemicals.gov.au For instance, some aromatic amine metabolites have been shown to be mutagenic in bacterial tests and to cause chromosomal damage in mouse bone marrow cells. industrialchemicals.gov.au
Table 2: Investigated Mechanistic Toxicology Endpoints
| Toxicological Mechanism | Investigated Endpoints |
|---|---|
| Cellular Toxicity | Cell viability, apoptosis, necrosis, protein adduct formation |
| Oxidative Stress | Reactive Oxygen Species (ROS) levels, antioxidant enzyme activity, lipid peroxidation |
| DNA Damage | DNA adduct formation, DNA strand breaks, micronucleus formation |
This table outlines common endpoints in mechanistic toxicology research and may not be specific to this compound.
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies
The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. Future research on N-(5-amino-2-methylphenyl)acetamide is expected to focus on developing more sustainable and advanced synthetic methods that offer improvements in yield, purity, and environmental impact over traditional approaches.
One promising direction is the adoption of green chemistry principles, such as the use of environmentally benign solvents and reagents. For instance, multicomponent reactions performed under microwave irradiation or using grindstone technology have demonstrated the potential for milder reaction conditions, shorter reaction times, and higher yields in the synthesis of complex heterocyclic compounds. researchgate.net Another approach involves chemoenzymatic tandem reactions, which can offer high selectivity and reduce the need for protecting groups and harsh reagents. rsc.org Research into catalytic hydrogen transfer reductions using reagents like palladium on charcoal with ammonium (B1175870) formate (B1220265) has also shown promise for high-yield and high-purity production of related amino-phenyl compounds, which could be adapted for large-scale industrial synthesis. google.com
Future synthetic strategies could explore:
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, safety, and scalability.
Biocatalysis: The use of enzymes could lead to highly specific and environmentally friendly synthetic routes.
Novel Catalytic Systems: Development of new catalysts could enable more efficient and selective reactions, reducing waste and energy consumption.
Exploration of Novel Biological Targets and Therapeutic Areas
While this compound and its derivatives have been investigated for certain biological activities, a vast potential for discovering novel therapeutic applications remains. The structural motif of anilides and related aromatic amines is present in a wide range of biologically active molecules, suggesting that this compound could serve as a versatile scaffold for drug discovery.
Research indicates that acetamide (B32628) derivatives exhibit promising antimicrobial and anticancer properties. smolecule.com For example, related compounds have shown activity against various cancer cell lines and bacterial strains. smolecule.comnih.gov The amino group on the phenyl ring is crucial as it can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. smolecule.com
Future research in this area will likely involve:
High-Throughput Screening: Testing this compound and a library of its derivatives against a wide array of biological targets to identify new activities.
Target Identification and Validation: For any identified activities, subsequent studies will be necessary to pinpoint the specific molecular targets and validate them. smolecule.com
Exploration of New Therapeutic Fields: Beyond cancer and infectious diseases, this compound scaffold could be explored for activity in areas such as inflammatory diseases, neurodegenerative disorders, and metabolic conditions. Studies on related structures have shown that the cytoplasmic distribution of some compounds suggests targets other than DNA. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmdpi.com These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates. For this compound, AI and ML can be applied in several ways.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as binding affinity to a particular biological target. mdpi.com These models can explore a vast chemical space to propose new derivatives of this compound with enhanced activity.
Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new compounds. nih.gov This can help prioritize which derivatives of this compound are most promising for synthesis and experimental testing.
Synthesis Planning: AI-powered tools can assist in devising efficient synthetic routes for novel compounds, a process known as computer-aided synthesis planning (CASP). acs.org This can save significant time and resources in the laboratory.
The application of these technologies promises to streamline the discovery of new bioactive compounds based on the this compound scaffold. researchgate.net
Multi-Omics Approaches to Understand Biological Interactions
To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how a compound interacts with a biological system. nih.gov
For instance, if a derivative of this compound shows promising anticancer activity, a multi-omics study could reveal:
Changes in gene expression (transcriptomics) in cancer cells upon treatment.
Alterations in protein levels and post-translational modifications (proteomics).
Shifts in metabolic pathways (metabolomics).
This wealth of data can help to elucidate the compound's mechanism of action, identify biomarkers for its efficacy, and uncover potential off-target effects. mdpi.com Such studies can reveal complex biological responses, such as the induction of apoptosis and cell cycle arrest, providing a deeper understanding beyond simple target-binding assays. mdpi.com
Scale-Up and Process Intensification for Research and Production
For any promising compound, the ability to produce it on a larger scale is crucial for further research and potential commercialization. Research into the scale-up and process intensification of this compound synthesis will be critical.
Process intensification focuses on developing smaller, cleaner, and more energy-efficient manufacturing processes. This can involve the use of novel reactor technologies, such as microreactors or continuous flow reactors, which can offer significant advantages over traditional batch processing. acs.org For biocatalytic processes, strategies to enhance substrate conversion and enzyme stability are key areas of investigation. researchgate.net
A patent for a related compound, N-(5-amino-2-methyl phenyl)-4-(3-pyridyl)-2-pyrimidinamine, describes a preparation method with a yield of over 90% and purity greater than 99.5%, highlighting the potential for developing highly efficient, industrial-scale syntheses. google.com Future work will likely focus on optimizing reaction conditions, improving catalyst recycling, and minimizing waste to develop a cost-effective and sustainable manufacturing process for this compound.
Q & A
Q. What are the key physicochemical properties of N-(5-amino-2-methylphenyl)acetamide, and how are they experimentally determined?
Answer: Key properties include molecular weight (164.20 g/mol), melting point (141–142°C), and purity (≥97%). These are determined via:
- Melting Point Analysis : Differential Scanning Calorimetry (DSC) or capillary methods .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC) with standardized reference materials.
- Structural Confirmation : H/C NMR and FTIR spectroscopy to verify the acetamide group (-NHCO-) and aromatic amine (-NH) .
Q. Table 1: Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | CHNO | Mass Spectrometry | |
| Melting Point | 141–142°C | DSC/Capillary | |
| CAS RN | 5434-30-0 | Registry Databases |
Q. What synthetic routes are reported for this compound?
Answer: A common approach involves:
Acetylation of 5-amino-2-methylaniline : Reacting with acetyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Purification : Recrystallization from ethanol/water mixtures to isolate the product.
Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and reaction time (4–6 hours) to minimize byproducts like diacetylated derivatives.
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites (e.g., amino group at position 5) .
- HOMO-LUMO Analysis : Predict charge transfer interactions (e.g., HOMO localized on the aromatic ring, LUMO on the acetamide group) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation behavior in ethanol or DMSO.
Q. Table 2: Computational Parameters
| Parameter | Value (eV) | Software/Tool |
|---|---|---|
| HOMO Energy | -5.2 | Gaussian 16 |
| LUMO Energy | -1.8 | B3LYP/6-31G(d,p) |
| Band Gap | 3.4 |
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Answer:
- Data Cross-Validation : Compare NMR shifts with analogous compounds (e.g., N-(2-methylphenyl)acetamide ).
- Dynamic NMR : Resolve rotational barriers in the acetamide group at variable temperatures.
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., methyl vs. amino group orientation) .
Q. How does the amino group at position 5 influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- In Vitro Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using microdilution methods.
- Substituent Effects : Compare with derivatives lacking the amino group (e.g., N-(2-methylphenyl)acetamide) to assess hydrogen-bonding contributions .
- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to rationalize activity trends.
Q. What analytical methods detect and quantify impurities in synthesized batches?
Answer:
- LC-MS/MS : Identify trace diacetylated byproducts (e.g., N-(5-acetamido-2-methylphenyl)acetamide) with a C18 column and ESI+ ionization .
- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via calibration curves using spiked standards.
Q. How can stability studies guide storage conditions for long-term research use?
Answer:
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent oxidation of the amino group .
Methodological Considerations
- Data Reproducibility : Report solvent grades (e.g., HPLC-grade ethanol) and instrument calibration details in methods sections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
